Molecular Weight and Lipophilic Bulk: Cyclobutyl Positioned Between Cyclopropyl and Cyclopentyl Homologs
The molecular weight of 1-(2-cyclobutylthiazol-5-yl)ethanone (181.26 Da) places it at an intermediate value within the cycloalkyl homolog series, sitting 14.03 Da above the cyclopropyl analog and 14.03 Da below the cyclopentyl analog. This incremental mass difference reflects the systematic addition of one methylene unit per homolog and directly impacts calculated lipophilicity and ligand efficiency metrics that guide lead optimization .
| Evidence Dimension | Molecular weight (Da) across the 2-cycloalkylthiazol-5-yl-ethanone homolog series |
|---|---|
| Target Compound Data | 181.26 Da (C₉H₁₁NOS, CAS 1511054-30-0) |
| Comparator Or Baseline | Cyclopropyl: 167.23 Da (C₈H₉NOS, CAS 1247109-27-8); Methyl: 141.19 Da (C₆H₇NOS, CAS 43040-02-4); Cyclopentyl: 195.29 Da (C₁₀H₁₃NOS, CAS 1490503-36-0); Cyclohexyl: 209.31 Da (C₁₁H₁₅NOS, CAS 1249179-73-4); Phenyl: 203.26 Da (C₁₁H₉NOS, CAS 10045-50-8) |
| Quantified Difference | ΔMW vs. cyclopropyl = +14.03 Da (+8.4%); ΔMW vs. cyclopentyl = −14.03 Da (−7.2%); ΔMW vs. methyl = +40.07 Da (+28.4%); ΔMW vs. phenyl = −22.00 Da (−10.8%) |
| Conditions | Calculated from reported molecular formulae; data sourced from Chemsrc, PubChem, and chemical supplier databases . |
Why This Matters
The molecular weight of the cyclobutyl derivative occupies a 'sweet spot' in the cycloalkyl series that balances sufficient lipophilic bulk for target engagement against the risk of exceeding desirable drug-likeness thresholds, making it a strategically relevant comparator for SAR studies.
